molecular formula C7H6FNS B1302002 2-Fluorothiobenzamide CAS No. 75907-82-3

2-Fluorothiobenzamide

Cat. No.: B1302002
CAS No.: 75907-82-3
M. Wt: 155.19 g/mol
InChI Key: IEMYDFIJEIAQCO-UHFFFAOYSA-N
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Description

2-Fluorothiobenzamide is an organic compound with the molecular formula C7H6FNS. It is characterized by the presence of a fluorine atom and a thioamide group attached to a benzene ring.

Mechanism of Action

Target of Action

It is known to be used in proteomics research , suggesting that it may interact with proteins or enzymes in the body

Mode of Action

The mode of action of 2-Fluorothiobenzamide is currently unknown due to the lack of available research. As a fluorinated compound, it may exert its effects through the unique properties of the fluorine atom, such as its high electronegativity and small size. These properties can influence the compound’s interactions with its targets, potentially altering their function .

Biochemical Pathways

For example, they can affect enzyme activity, disrupt lipid metabolism, and interfere with protein synthesis

Pharmacokinetics

For example, fluorine can enhance the metabolic stability of a compound, potentially increasing its bioavailability .

Result of Action

Fluorinated compounds can have various effects at the molecular and cellular level, such as altering protein function, disrupting cell signaling pathways, and affecting gene expression .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the pH and temperature of the environment can affect the compound’s stability and efficacy. Additionally, the presence of other molecules can influence its interactions with its targets .

Biochemical Analysis

Biochemical Properties

2-Fluorothiobenzamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to inhibit certain proteases, thereby affecting protein degradation pathways . The compound’s interaction with enzymes such as cytochrome P450 can lead to alterations in metabolic processes . Additionally, this compound can bind to specific proteins, modifying their conformation and activity .

Cellular Effects

This compound has notable effects on different cell types and cellular processes. It can influence cell signaling pathways, leading to changes in gene expression and cellular metabolism . For example, the compound has been shown to induce oxidative stress in cells, resulting in the activation of stress response pathways . Furthermore, this compound can affect mitochondrial function, leading to alterations in energy production and apoptosis .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules. It can bind to enzymes and inhibit their activity, leading to changes in metabolic pathways . The compound also affects gene expression by interacting with transcription factors and other regulatory proteins . Additionally, this compound can induce post-translational modifications in proteins, altering their function and stability .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are influenced by factors such as temperature and pH . Over extended periods, this compound may degrade, leading to a reduction in its efficacy . Long-term exposure to the compound can result in cumulative effects on cellular function, including changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function . At higher doses, it can induce toxic effects, including oxidative stress and apoptosis . Threshold effects have been observed, where a certain dosage level leads to significant changes in cellular and metabolic processes .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, influencing the oxidation and reduction reactions . The compound can also affect phase II metabolic reactions, including conjugation with glucuronic acid and glutathione . These interactions can lead to changes in metabolic flux and the levels of various metabolites .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, influencing its localization and accumulation . The compound’s distribution is also affected by factors such as blood flow and tissue permeability . These interactions determine the concentration of this compound in different cellular compartments .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, it may localize to the mitochondria, where it can influence energy production and apoptosis . The localization of this compound can also affect its interactions with other biomolecules and its overall efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluorothiobenzamide typically involves the reaction of substituted benzonitrile with an inorganic sulfide as a sulfur source. The reaction is carried out in the presence of a reaction solvent and carbon dioxide as an auxiliary agent. The reaction mixture is then concentrated and purified to obtain the desired thiobenzamide derivative .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Fluorothiobenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the thioamide group to an amine.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like sodium hydride and alkyl halides are employed for substitution reactions.

Major Products Formed:

Scientific Research Applications

2-Fluorothiobenzamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of specialty chemicals and materials

Comparison with Similar Compounds

    Benzamide: Lacks the fluorine and thioamide groups, resulting in different chemical properties.

    Thiobenzamide: Similar structure but without the fluorine atom.

    2-Fluorobenzamide: Contains the fluorine atom but lacks the thioamide group.

Uniqueness: 2-Fluorothiobenzamide is unique due to the presence of both the fluorine atom and the thioamide group. This combination imparts distinct chemical reactivity and potential biological activities compared to its analogs .

Properties

IUPAC Name

2-fluorobenzenecarbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FNS/c8-6-4-2-1-3-5(6)7(9)10/h1-4H,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEMYDFIJEIAQCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=S)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60370519
Record name 2-Fluorothiobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60370519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75907-82-3
Record name 2-Fluorothiobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60370519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 75907-82-3
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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